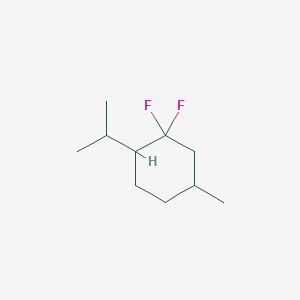
4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes methoxy, methylsulfanyl, nitro, and sulfonyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps One common method starts with the nitration of 4-methoxyaniline to introduce the nitro groupFinally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide or other strong oxidizing agents.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Amines: Formed from the reduction of the nitro group.
Sulfones: Formed from the oxidation of the methylsulfanyl group.
Applications De Recherche Scientifique
4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Materials Science: Used in the preparation of advanced materials with specific properties, such as non-linear optical materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride depends on the specific reaction it undergoes. For example, in substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, often facilitated by a catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-nitroaniline: Similar structure but lacks the sulfonyl chloride and methylsulfanyl groups.
4-Methoxybenzenesulfonyl chloride: Lacks the nitro and methylsulfanyl groups.
2-Methylsulfanyl-5-nitrobenzenesulfonyl chloride: Similar but lacks the methoxy group.
Uniqueness
4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from organic synthesis to materials science .
Propriétés
Formule moléculaire |
C8H8ClNO5S2 |
|---|---|
Poids moléculaire |
297.7 g/mol |
Nom IUPAC |
4-methoxy-2-methylsulfanyl-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO5S2/c1-15-6-4-7(16-2)8(17(9,13)14)3-5(6)10(11)12/h3-4H,1-2H3 |
Clé InChI |
CMWMAEKBQNFJJH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methoxyethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13241349.png)

![4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13241360.png)

![3-[(2-Methoxyphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13241380.png)
![3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13241381.png)

![4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol](/img/structure/B13241397.png)

![{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13241406.png)


![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one](/img/structure/B13241424.png)
